2-amino-N-[7-methoxy-8-[3-(3-oxomorpholin-4-yl)propoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide
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Overview
Description
This compound has shown significant activity against the PI3K-α and PI3K-δ isoforms, which are crucial in various cellular processes such as cell proliferation, survival, differentiation, and migration . 2-amino-N-[7-methoxy-8-[3-(3-oxomorpholin-4-yl)propoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide has been extensively studied for its potential in treating cancers, particularly those with mutations in the PIK3CA gene or overexpression of HER2 .
Preparation Methods
The synthesis of 2-amino-N-[7-methoxy-8-[3-(3-oxomorpholin-4-yl)propoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide involves multiple steps, starting with the preparation of the imidazolinoquinazoline core structure. This core is then functionalized with various substituents to enhance its inhibitory activity against PI3K isoforms . The industrial production of this compound typically involves high-throughput screening of compound libraries followed by optimization for drug-like characteristics .
Chemical Reactions Analysis
2-amino-N-[7-methoxy-8-[3-(3-oxomorpholin-4-yl)propoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its binding affinity to PI3K isoforms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions are typically derivatives of the original compound with modified functional groups that enhance its inhibitory activity .
Scientific Research Applications
2-amino-N-[7-methoxy-8-[3-(3-oxomorpholin-4-yl)propoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K signaling pathway and its role in various cellular processes.
Biology: Employed in research to understand the mechanisms of cell proliferation, survival, and apoptosis.
Industry: Utilized in the development of new therapeutic agents targeting the PI3K pathway.
Mechanism of Action
The mechanism of action of 2-amino-N-[7-methoxy-8-[3-(3-oxomorpholin-4-yl)propoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide involves the inhibition of the PI3K signaling pathway. This compound binds to the ATP-binding site of PI3K-α and PI3K-δ isoforms, preventing the phosphorylation of downstream targets such as AKT . This inhibition leads to the disruption of cellular processes like cell proliferation and survival, ultimately inducing apoptosis in cancer cells . The molecular targets of this compound include PI3K-α and PI3K-δ, and the pathways involved are primarily the PI3K/AKT/mTOR signaling pathway .
Comparison with Similar Compounds
2-amino-N-[7-methoxy-8-[3-(3-oxomorpholin-4-yl)propoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide is unique in its high selectivity and potency against PI3K-α and PI3K-δ isoforms. Similar compounds include:
BEZ235: A dual PI3K/mTOR inhibitor with broader activity but less selectivity compared to this compound.
GDC-0941: A selective PI3K inhibitor with lower potency in inducing apoptosis compared to this compound.
CAL-101: Another PI3K inhibitor with different selectivity profiles and clinical applications.
This compound stands out due to its superior activity in inducing apoptosis in cancer cells with PIK3CA mutations or HER2 overexpression .
Properties
CAS No. |
2132943-79-2 |
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Molecular Formula |
C23H26N8O5 |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
2-amino-N-[7-methoxy-8-[3-(3-oxomorpholin-4-yl)propoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H26N8O5/c1-34-19-16(36-9-2-6-30-8-10-35-13-17(30)32)4-3-15-18(19)28-23(31-7-5-25-20(15)31)29-21(33)14-11-26-22(24)27-12-14/h3-4,11-12,25H,2,5-10,13H2,1H3,(H2,24,26,27) |
InChI Key |
DTTGNWONLPROPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5=O |
Origin of Product |
United States |
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